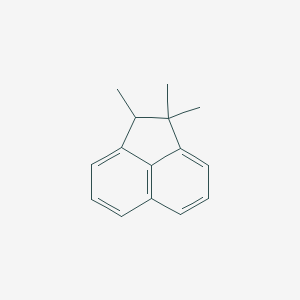
1,1,2-Trimethyl-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon with a unique structure that includes three methyl groups attached to an acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene typically involves the hydrogenation of acenaphthylene followed by methylation. The hydrogenation process can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The methylation step involves the use of methyl iodide or methyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its fully saturated form.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups or hydrogen atoms are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,1,2-Trimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Acenaphthene: A related compound with a similar core structure but without the methyl groups.
Acenaphthylene: Another related compound that lacks the hydrogenation seen in 1,1,2-Trimethyl-1,2-dihydroacenaphthylene.
Uniqueness: this compound is unique due to the presence of three methyl groups, which significantly alter its chemical properties and reactivity compared to its analogs. This structural modification can lead to different physical properties, such as melting point and solubility, and can influence its interactions with other molecules.
Properties
CAS No. |
18086-53-8 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,2,2-trimethyl-1H-acenaphthylene |
InChI |
InChI=1S/C15H16/c1-10-12-8-4-6-11-7-5-9-13(14(11)12)15(10,2)3/h4-10H,1-3H3 |
InChI Key |
RLJSQRBJMKKHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC3=C2C(=CC=C3)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















